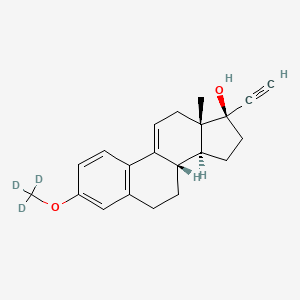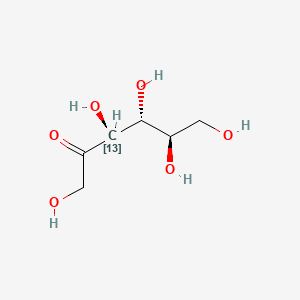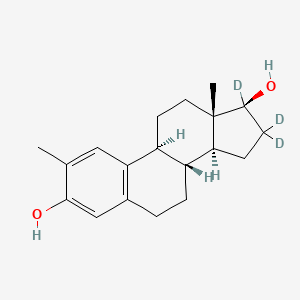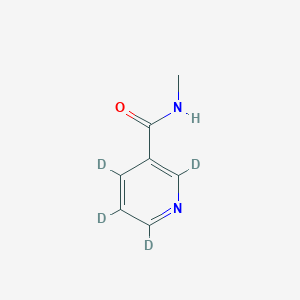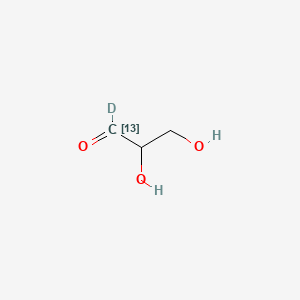![molecular formula C15H14N2 B12412242 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 is a deuterated derivative of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The deuterated form is often used in research to study metabolic pathways and improve the pharmacokinetic properties of drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 4-methylbenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of 2-aminopyridine with 4-methylbenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.
Deuteration: The final step involves the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The deuterated form may exhibit altered metabolic pathways, resulting in improved pharmacokinetic properties.
類似化合物との比較
Similar Compounds
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine: The non-deuterated form of the compound.
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl groups.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of a methyl group.
Uniqueness
The deuterated form, 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6, is unique due to its enhanced stability and altered metabolic profile. This makes it particularly valuable in pharmacokinetic studies and drug development.
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
228.32 g/mol |
IUPAC名 |
5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3/i2D3,5D,8D,9D |
InChIキー |
AWEWSJJCANQFRB-ALEXJTRMSA-N |
異性体SMILES |
[2H]C1=C(C2=NC(=CN2C(=C1C([2H])([2H])[2H])[2H])C3=CC=C(C=C3)C)[2H] |
正規SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


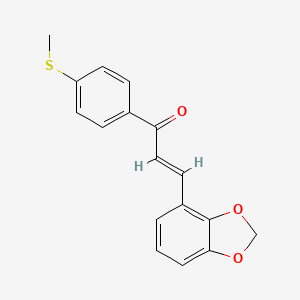

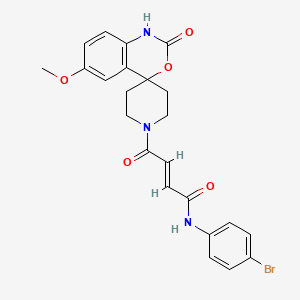
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
